3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea
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Overview
Description
3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyphenylurea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3,5-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to alterations in cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenylhydrazine hydrochloride
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine .
Uniqueness
3-(3,5-Dichlorophenyl)-1-hydroxy-1-phenylurea is unique due to its specific combination of dichlorophenyl and hydroxyphenylurea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-6-10(15)8-11(7-9)16-13(18)17(19)12-4-2-1-3-5-12/h1-8,19H,(H,16,18) |
InChI Key |
QGRPLZQQEUYXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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